
N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the inhibition of DNA synthesis in microorganisms and cancer cells. This compound binds to the DNA and prevents the replication of the genetic material, thereby inhibiting the growth and proliferation of the cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been found to modulate the immune response, leading to the activation of immune cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to study the effects of antimicrobial agents on various microorganisms, including drug-resistant strains. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide. One of the areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antimicrobial and anticancer properties of this compound. Finally, the potential applications of this compound in the development of novel therapeutic agents should be explored.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide involves the reaction of 2-methyl-5-nitro-1H-imidazole with N-(cyanomethyl)-N-phenylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and solvent to obtain the desired product.
Scientific Research Applications
N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-11-16-9-13(19(21)22)18(11)10-14(20)17(8-7-15)12-5-3-2-4-6-12/h2-6,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBSPLFSWEWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

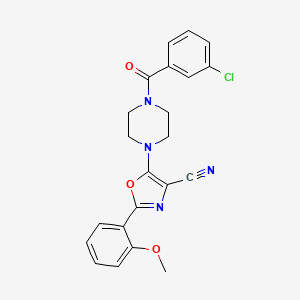
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
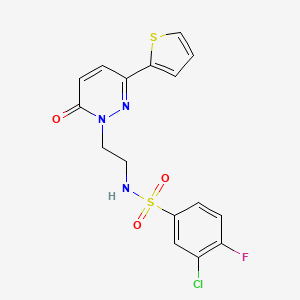
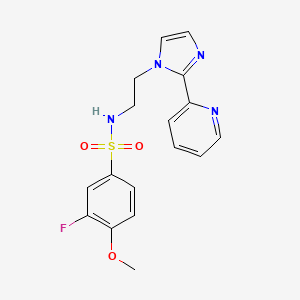
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)

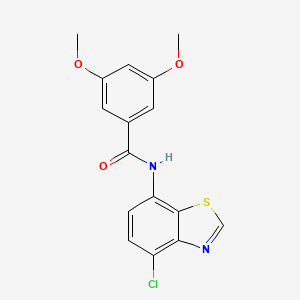
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)
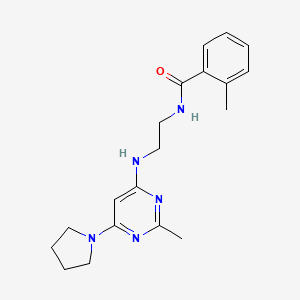
![[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride](/img/structure/B2603668.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2603669.png)